Hydrazine, 1-formyl-2-picolinoyl-
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Overview
Description
Hydrazine, 1-formyl-2-picolinoyl- is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of both formyl and picolinoyl groups attached to the hydrazine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-picolinoyl- typically involves the reaction of hydrazine with formyl and picolinoyl precursors. One common method is the condensation of hydrazine hydrate with formyl and picolinoyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of Hydrazine, 1-formyl-2-picolinoyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-formyl-2-picolinoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The formyl and picolinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1-formyl-2-picolinoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, 1-formyl-2-picolinoyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity.
Picolinoylhydrazine: Another derivative with a picolinoyl group attached to the hydrazine moiety.
Uniqueness
Hydrazine, 1-formyl-2-picolinoyl- is unique due to the presence of both formyl and picolinoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54571-18-5 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(pyridine-2-carbonylamino)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-5-9-10-7(12)6-3-1-2-4-8-6/h1-5H,(H,9,11)(H,10,12) |
InChI Key |
JEKZLNKCAKVADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC=O |
Origin of Product |
United States |
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